molecular formula C14H14O8 B13740612 1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester CAS No. 16927-06-3

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester

Cat. No.: B13740612
CAS No.: 16927-06-3
M. Wt: 310.26 g/mol
InChI Key: FKBDSZNRJFOVHK-UHFFFAOYSA-N
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Description

2,5-bis(ethoxycarbonyl)terephthalic acid is an aromatic dicarboxylic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-bis(ethoxycarbonyl)terephthalic acid can be synthesized through the reaction of terephthalic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the compound can be produced by the esterification of terephthalic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(ethoxycarbonyl)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-bis(ethoxycarbonyl)terephthalic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The carboxylate groups coordinate with metal centers, leading to the formation of various coordination polymers and MOFs. These structures exhibit unique properties such as luminescence and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: The parent compound, used in the production of polyethylene terephthalate (PET).

    Dimethyl Terephthalate: Another ester derivative used in polymer synthesis.

    Bis(2-hydroxyethyl)terephthalate: Used in the production of polyesters.

Uniqueness

2,5-bis(ethoxycarbonyl)terephthalic acid is unique due to its specific ester groups, which provide distinct reactivity and solubility properties compared to other terephthalic acid derivatives. This makes it particularly useful in the synthesis of specialized polymers and materials .

Properties

CAS No.

16927-06-3

Molecular Formula

C14H14O8

Molecular Weight

310.26 g/mol

IUPAC Name

2,5-bis(ethoxycarbonyl)terephthalic acid

InChI

InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

FKBDSZNRJFOVHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O

Origin of Product

United States

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